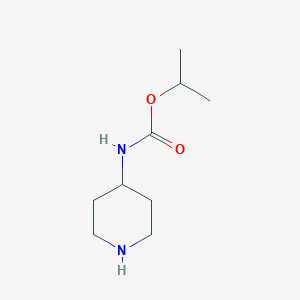
Isopropyl piperidin-4-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl piperidin-4-ylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Isopropyl piperidin-4-ylcarbamate has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Research indicates that compounds similar to this compound exhibit efficacy against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). For instance, a related compound showed strong bactericidal properties at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid .
| Compound | Bacterial Target | Efficacy Concentration (μg/mL) | Notes |
|---|---|---|---|
| This compound | MRSA, VREfm | 0.78 - 3.125 | Effective against biofilm-forming strains |
Drug Development and Synthesis
The compound serves as a valuable scaffold in the synthesis of novel therapeutic agents. Its structural components allow for modifications that can enhance biological activity or alter pharmacokinetic properties. For example, derivatives of this compound have been explored for their potential as inhibitors of protein kinases and other targets involved in disease pathways .
Synthesis Pathways
The synthesis of this compound typically involves straightforward chemical reactions that yield high-purity products. The synthetic route often includes:
- Formation of Carbamate: Reaction of piperidine derivatives with carbonic acid derivatives.
- Purification: Use of solvents like dichloromethane or ethyl acetate to isolate the desired product.
This efficient synthesis is crucial for producing compounds for biological testing and further development.
Biochemical Assays and Mechanistic Studies
This compound has been utilized in various biochemical assays to investigate its mechanism of action. For instance, it has been employed in studies assessing the inhibition of lysine methyltransferase G9a, which plays a role in epigenetic regulation . In these assays, cells treated with the compound exhibited significant changes in protein occupancy, indicating its potential as a tool for studying gene regulation mechanisms.
| Assay Type | Target | Findings |
|---|---|---|
| Chem-ChIP Assay | G9a Methyltransferase | Significant change in occupancy compared to control |
Potential Therapeutic Applications
Given its antibacterial properties and ability to serve as a scaffold for drug development, this compound could be pivotal in creating new antibiotics or therapeutic agents targeting various diseases, including cancer and metabolic disorders . The ongoing research into its derivatives continues to expand its potential applications in pharmacology.
Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of this compound derivatives against resistant bacterial strains. Results indicated that specific modifications to the piperidine ring enhanced activity against MRSA, suggesting avenues for developing new antibiotics .
Case Study 2: Inhibition Studies
In another investigation, derivatives were tested for their ability to inhibit NLRP3 inflammasome activation, which is implicated in various inflammatory diseases. The results showed that certain derivatives could effectively reduce pyroptosis in macrophages, highlighting their therapeutic potential .
Eigenschaften
CAS-Nummer |
141498-57-9 |
|---|---|
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
propan-2-yl N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
JGTGSYCISOQGQC-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC1CCNCC1 |
Kanonische SMILES |
CC(C)OC(=O)NC1CCNCC1 |
Synonyme |
Carbamic acid, 4-piperidinyl-, 1-methylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















